Mitoquinone mesylate
Overview
Description
Mitoquinone mesylate, also known as MitoQ or MitoQ10, is a mitochondria-targeted antioxidant designed to accumulate within mitochondria in vivo to protect against oxidative damage . It is a synthetic analogue of coenzyme Q10 with antioxidant effects .
Synthesis Analysis
Mitoquinone mesylate is a TPP-based, mitochondrially targeted antioxidant . It is based on a novel technology, targeted lipophilic cations, that transport and concentrate antioxidants into the mitochondria .Molecular Structure Analysis
Mitoquinone is based on a novel technology, targeted lipophilic cations, that transport and concentrate antioxidants into the mitochondria .Chemical Reactions Analysis
Mitoquinone mesylate directly affects the mitochondria in two steps: a targeting component directs the drug to the mitochondria, and an antioxidant component helps to prevent cell damage .Physical And Chemical Properties Analysis
Mitoquinone mesylate has a molecular formula of C38H47O7PS and a molar mass of 678.82 g·mol −1 .Scientific Research Applications
Metabolism and Quantitation
Mitoquinone mesylate, a mitochondria-targeted antioxidant, is being developed for treating neurodegenerative diseases. Studies have focused on its metabolism and quantitation in biological systems. For instance, an assay based on liquid chromatography/tandem mass spectrometry (LC/MS/MS) was developed to determine mitoquinone levels and identify its metabolites in rat plasma after oral dosage. This study provides a foundational understanding of the compound's pharmacokinetics and metabolism (Li, Zhang, Fawcett, & Tucker, 2007).
Neurodegenerative Disease Applications
Research has examined mitoquinone mesylate's potential in neurodegenerative diseases. One study demonstrated its inability to prevent age-related oxidative damage or muscle mass loss in aging skeletal muscle, challenging its efficacy in age-related neurodegenerative conditions (Sakellariou et al., 2016). However, another study showed its ability to reverse metabolic dysfunction and liver damage induced by maternal cigarette smoke in mice, suggesting its protective role against mitochondrial oxidative stress in certain pathological conditions (Li et al., 2019).
Antiviral and Anti-inflammatory Properties
Recent research highlights mitoquinone mesylate's antiviral activity against SARS-CoV-2 and its variants. Its efficacy in reducing viral load and inflammation in infected models underscores its potential as a therapeutic agent in viral infections, particularly COVID-19 (Petcherski et al., 2022).
Alzheimer's Disease Research
Mitoquinone mesylate has been studied in the context of Alzheimer's disease. It demonstrated the capacity to prevent cognitive decline in a mouse model of Alzheimer's, suggesting its utility in conditions involving oxidative stress and metabolic dysfunction (McManus, Murphy, & Franklin, 2011).
Other Therapeutic Applications
Further applications include its role in reducing oxidative stress-induced neuronal death via the activation of the Nrf2-ARE pathway, offering potential therapeutic benefits in conditions like traumatic brain injury and stroke (Zhang et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZFUVXPTPGOQT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233573 | |
Record name | Mitoquinone mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mitoquinone mesylate | |
CAS RN |
845959-50-4 | |
Record name | Mitoquinone mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mitoquinone mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MITOQUINONE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E01CG547T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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